3,5-Difluoropyridin-4-amine

Description

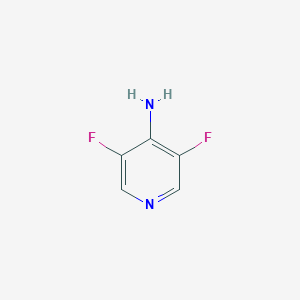

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAOYJHUAQFFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372209 | |

| Record name | 3,5-Difluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159783-22-9 | |

| Record name | 3,5-Difluoro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159783-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159783-22-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 3,5 Difluoropyridin 4 Amine

3,5-Difluoropyridin-4-amine is a solid, typically appearing as a powder. sigmaaldrich.com The presence of two electronegative fluorine atoms and the amino group makes the molecule polar. cymitquimica.com This polarity influences its solubility in various solvents. The key physicochemical properties of this compound are summarized in the table below.

| Property | Data | Source(s) |

| Molecular Formula | C₅H₄F₂N₂ | uni.lu |

| Molecular Weight | 130.10 g/mol | bldpharm.com |

| Physical Form | Solid-Powder | sigmaaldrich.com |

| Boiling Point | 99-101 °C | sigmaaldrich.com |

| IUPAC Name | This compound | uni.lu |

| InChI Key | XWAOYJHUAQFFMT-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

| SMILES | C1=C(C(=C(C=N1)F)N)F | uni.lu |

| CAS Number | 159783-22-9 | sigmaaldrich.combldpharm.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. For 3,5-Difluoropyridin-4-amine, the spectra are characterized by contributions from the pyridine (B92270) ring, the amino group, and the carbon-fluorine bonds.

Key vibrational modes for this compound include:

N-H Vibrations : The amino (-NH₂) group gives rise to characteristic stretching vibrations. Asymmetric and symmetric N-H stretching modes are typically observed in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration is expected around 1600–1650 cm⁻¹. N-H wagging and torsion modes appear at lower frequencies, typically in the 600-900 cm⁻¹ and 200-250 cm⁻¹ regions, respectively. conferenceworld.in

Pyridine Ring Vibrations : The C-C and C-N stretching vibrations of the aromatic ring are expected in the 1400-1630 cm⁻¹ range. researchgate.net Ring breathing and other deformation modes occur at lower wavenumbers.

C-F Vibrations : The strong electron-withdrawing nature of fluorine results in intense C-F stretching bands, which are characteristic of fluorinated aromatic compounds. These are typically found in the 1150–1250 cm⁻¹ region. C-F bending modes are observed at lower frequencies.

Theoretical calculations, such as Density Functional Theory (DFT) at the B3LYP/6-311++G** level, have been shown to accurately predict the IR and Raman spectra for halogenated pyridines, aiding in the precise assignment of these vibrational bands.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Asymmetric Stretch | 3400 - 3500 | Medium-Strong |

| N-H Symmetric Stretch | 3300 - 3400 | Medium |

| C-H Aromatic Stretch | 3000 - 3100 | Weak-Medium |

| N-H Bending (Scissoring) | 1600 - 1650 | Strong |

| C=C/C=N Ring Stretching | 1400 - 1630 | Medium-Strong |

| C-F Stretching | 1150 - 1250 | Very Strong |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic molecules like this compound, the most common transitions are π → π* and n → π*. sigmaaldrich.com

The spectrum of this compound is influenced by the pyridine heterocycle, an aromatic chromophore, and is modified by the amino (-NH₂) and fluoro (-F) substituents. The amino group acts as an auxochrome, typically causing a bathochromic (red) shift of the absorption maxima due to n → π* transitions involving the nitrogen lone pair. The fluorine atoms can also influence the electronic transitions.

In a study involving the reaction of the parent compound, 3,5-difluoropyridine (B1298662), with iodine monochloride in methanol, a new absorption band was observed at 443 nm, indicating the formation of a charge-transfer complex. worktribe.com While this pertains to a reaction product, it highlights the electronic nature of the fluorinated pyridine ring. The UV-Vis absorption spectrum of a carbazole-substituted pyridine, synthesized from 3,5-difluoropyridine, has also been recorded, though the spectrum of the precursor itself was not detailed. rsc.org For related compounds like 3-Chloro-2,6-difluoropyridin-4-amine (B1321982), the HOMO-LUMO energy gap, which relates to the electronic transitions, has been studied using computational methods. asianresassoc.org

The primary π → π* transitions for the pyridine ring are expected to show absorption maxima (λ_max) in the UV region. The presence of the amino group would likely shift these absorptions to longer wavelengths compared to unsubstituted 3,5-difluoropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

In the ¹H NMR spectrum of this compound, two main signals are expected: one for the aromatic protons on the pyridine ring and another for the protons of the amino group.

Aromatic Protons : The molecule possesses two equivalent aromatic protons at the C-2 and C-6 positions. Due to the symmetry of the molecule, these protons will give rise to a single signal. This signal is expected to be a triplet due to coupling with the two adjacent fluorine atoms at the 3- and 5-positions. The high electronegativity of the nitrogen atom and the fluorine substituents would shift this signal downfield.

Amino Protons : The two protons of the -NH₂ group will typically appear as a broad singlet. Its chemical shift can be variable and is dependent on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. ucl.ac.uk In DMSO-d₆, the amino group of similar compounds, like 4-amino-3,5-dichloro-2,6-difluoropyridine (B42884), shows a broad singlet around 5 ppm.

The ¹³C NMR spectrum of this compound is expected to show three distinct signals due to the molecule's symmetry.

C-2 and C-6 : These two equivalent carbons are adjacent to the ring nitrogen and a fluorine atom. Their signal will appear as a doublet due to one-bond coupling with the proton and will be further split by coupling to the adjacent fluorine (two-bond C-F coupling).

C-3 and C-5 : These two equivalent carbons are directly bonded to fluorine atoms. Their signal will be significantly affected by the fluorine, appearing as a doublet with a large one-bond C-F coupling constant. They are expected to be shifted downfield compared to unsubstituted pyridine.

C-4 : This carbon is bonded to the amino group. Its chemical shift will be influenced by the nitrogen atom.

The chemical shifts are influenced by the electronegativity of the substituents and the hybridization of the carbon atoms. ambeed.com For comparison, in 3,5-difluoroaniline, the carbon attached to the amino group appears at a distinct chemical shift from those attached to fluorine atoms. chemicalbook.com

¹⁹F NMR is particularly informative for fluorinated compounds. Due to the symmetry of this compound, a single signal is expected in the ¹⁹F NMR spectrum. This signal would correspond to the two equivalent fluorine atoms at the C-3 and C-5 positions. The signal would be split into a triplet due to coupling with the two neighboring aromatic protons (H-2 and H-6). Studies on the parent compound, 3,5-difluoropyridine, have been conducted using hyperpolarization techniques to enhance the ¹⁹F NMR signal. whiterose.ac.ukwhiterose.ac.uk

Table 2: Summary of Expected NMR Spectral Data for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling |

|---|---|---|---|---|

| ¹H | H-2, H-6 | Downfield | Triplet (t) | ³J(H,F) |

| ¹H | -NH₂ | Variable (e.g., ~5 in DMSO) | Broad Singlet (br s) | - |

| ¹³C | C-2, C-6 | Downfield | Doublet of triplets (dt) | ¹J(C,H), ²J(C,F) |

| ¹³C | C-3, C-5 | Downfield | Doublet (d) | ¹J(C,F) |

| ¹³C | C-4 | Mid-field | Singlet/Triplet | - |

X-ray Diffraction (XRD) for Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound has not been specifically reported, the structure of the parent compound, 3,5-difluoropyridine, has been determined. acs.org It crystallizes in the orthorhombic space group P2₁2₁2₁ with specific unit cell parameters. acs.org The crystal packing is characterized by a herringbone motif. acs.org

Table 3: Crystal Data for the Related Compound 3,5-Difluoropyridine

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₃F₂N |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.4852 (11) |

| b (Å) | 7.3705 (15) |

| c (Å) | 12.016 (2) |

| V (ų) | 485.64 (17) |

| Z | 4 |

Data obtained from the study on fluorinated pyridines. acs.org

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. savemyexams.com The molecular ion peak (M+), which corresponds to the molar mass of the substance, is typically the peak with the highest mass-to-charge ratio (m/z). chim.lu However, for some molecules, particularly amines and alcohols, the molecular ion can be unstable and may not be readily observed. chim.lulibretexts.org

For amines, a characteristic fragmentation pattern is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, nitrogen-containing cation. libretexts.org The molecular ion peak of a compound with an odd number of nitrogen atoms, such as an amine, will have an odd m/z value. libretexts.org

While a specific mass spectrum for this compound is not detailed in the provided search results, general principles of mass spectrometry of amines and halogenated compounds can be applied. libretexts.orgmiamioh.edu The presence of fluorine atoms would influence the fragmentation pattern, and the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be evident in the mass spectra of chlorinated derivatives like 3,5-dichloropyridin-4-amine.

In-Depth Theoretical and Computational Analysis of this compound Remains Elusive

A comprehensive search for dedicated theoretical and computational chemistry investigations on the compound this compound has revealed a notable absence of specific research literature. While numerous studies have employed sophisticated computational methods to analyze structurally similar fluorinated pyridine derivatives, a focused analysis providing detailed data on the electronic structure, spectroscopic parameters, and reactivity indices for this compound is not publicly available in the searched scientific databases.

Computational chemistry, particularly through the use of Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of novel molecules. For analogous compounds like 3-Chloro-2,6-difluoropyridin-4-amine and various other halogenated pyridines, researchers have successfully utilized DFT calculations to perform in-depth analyses. These studies typically involve geometry optimization to find the most stable molecular conformation, followed by Frontier Molecular Orbital (FMO) analysis to understand chemical reactivity through the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps. Furthermore, Molecular Electrostatic Potential (MESP) surface mapping is commonly used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

For instance, studies on similar molecules have employed the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)) to achieve high accuracy in their predictions researcher.lifeasianresassoc.org. These computational investigations also extend to the simulation of vibrational spectra (IR and Raman) to aid in the assignment of experimental bands and the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, which are crucial for structural elucidation researchgate.net.

Despite the prevalence of these methods for studying related compounds, the specific application of these theoretical and computational techniques to this compound, and the subsequent publication of detailed findings such as optimized geometric parameters, HOMO-LUMO energy values, MESP maps, and simulated spectroscopic data, could not be located. The available information confirms the existence and synthesis of this compound but does not extend to the detailed theoretical characterization required for a comprehensive scientific article as outlined.

Therefore, while the methodologies for such an investigation are well-established within the field of computational chemistry, the specific research findings and data tables for this compound are not present in the accessed literature. This highlights a gap in the current body of scientific research and suggests an opportunity for future computational studies to explore the properties of this particular compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic nature of molecules, including their conformational preferences and the influence of the surrounding solvent environment. While specific MD simulation studies exclusively focused on this compound are not extensively detailed in the provided search results, the principles of this methodology can be applied to understand its behavior.

MD simulations would involve calculating the forces between the atoms of the this compound molecule and the atoms of the solvent molecules over time, allowing for the observation of its movement and conformational changes. This can reveal the most stable three-dimensional arrangements (conformers) of the molecule in a given solvent. The fluorine atoms at the 3 and 5 positions, along with the amine group at the 4-position, would significantly influence the molecule's conformational landscape through electronic and steric effects.

The choice of solvent is critical in these simulations. The polarity of the solvent can affect the stability of different conformers. For instance, studies on similar halogenated pyridines have shown that molecular parameters and vibrational frequencies are influenced by solvent polarity. researchgate.net For example, a study on 3-chloro-2,6-difluoropyridin-4-amine investigated its stability and chemical reactivity in both polar (aniline, DMSO, methanol) and nonpolar (CCl4, chloroform, cyclohexane, toluene) solvents. researcher.lifeasianresassoc.org Such simulations for this compound would provide insights into how its structure and dynamics change in different chemical environments, which is crucial for understanding its reactivity and potential interactions with biological targets.

In Silico Molecular Docking Studies for Molecular Interactions

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Binding Energy Calculations and Ligand-Target Interactions

Molecular docking simulations calculate the binding energy, which represents the strength of the interaction between the ligand (this compound) and its target. A lower binding energy generally indicates a more stable and favorable interaction. These calculations consider various types of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For instance, in a study of 3-chloro-2,6-difluoropyridin-4-amine, molecular docking against the enzyme DNA gyrase yielded a binding energy of -4.07 kcal/mol, suggesting inhibitory potential. researcher.life The fluorine atoms in this compound can enhance binding affinity to a target protein due to their ability to form strong non-covalent interactions, including hydrogen bonds and halogen bonds. evitachem.com The amine group can also act as a hydrogen bond donor or acceptor, further stabilizing the ligand-target complex.

A hypothetical docking study of this compound against a target protein would involve placing the molecule in various orientations within the protein's binding site and scoring each pose based on the calculated binding energy. The results would highlight the key amino acid residues involved in the interaction and the specific bonds formed.

Investigation of Potential Biological Targets

Molecular docking is a valuable tool for identifying potential biological targets for a given compound. By screening a library of known protein structures, it is possible to identify proteins with which this compound may interact with high affinity.

Derivatives of similar fluorinated pyridines have been investigated for a range of biological activities. For example, some have been explored as antimicrobial and anticancer agents. The structural features of this compound, particularly the difluorinated pyridine ring, suggest its potential as a scaffold in medicinal chemistry for developing inhibitors of various enzymes or modulators of receptors. evitachem.comontosight.aicymitquimica.com

A study on 3-chloro-2,6-difluoropyridin-4-amine identified DNA gyrase as a potential target, suggesting that related compounds like this compound could also exhibit antimicrobial properties by targeting this essential bacterial enzyme. researcher.lifeasianresassoc.org Furthermore, various substituted pyridine derivatives have been identified as inhibitors of enzymes like MmpL3, which is crucial for Mycobacterium tuberculosis, highlighting another potential avenue for the biological application of this compound derivatives. nih.gov

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

¹H NMR: The proton NMR spectrum is expected to show a signal for the two equivalent protons on the pyridine (B92270) ring (at positions 2 and 6) and a signal for the protons of the amino group. The chemical shift of the ring protons will be influenced by the adjacent nitrogen and fluorine atoms.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon atoms in the molecule. The carbons bonded to fluorine will show characteristic splitting due to C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal would be expected for the two equivalent fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. uni.lu Predicted mass-to-charge ratios for various adducts can be calculated to aid in identification. uni.lu

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, and the C-F stretching vibrations, as well as aromatic C-H and C=C/C=N stretching frequencies typical for a substituted pyridine ring.

Reactivity and Chemical Transformations

Reactivity of the Amino Group

The primary amino group at the 4-position is a key site of reactivity. It can act as a nucleophile and undergo a variety of reactions, such as acylation, alkylation, and diazotization. These reactions allow for the introduction of a wide range of functional groups, making it a versatile handle for further synthetic modifications.

Exploration of Derivatives for Biological Activity

Reactivity of the Pyridine (B92270) Ring

The pyridine ring in 3,5-Difluoropyridin-4-amine is electron-deficient due to the electronegativity of the nitrogen atom and the two fluorine atoms. This deactivation makes electrophilic aromatic substitution challenging. Conversely, the ring is activated towards nucleophilic aromatic substitution, although the existing amino group can complicate this reactivity. The fluorine atoms themselves could potentially be displaced by strong nucleophiles under harsh conditions. psu.edu

Participation in Coupling Reactions

The amino group can be converted into other functional groups, such as a halide or a triflate, which can then participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This would allow for the formation of C-C and C-N bonds, enabling the construction of more complex molecular architectures.

Applications in Scientific Research

Use as a Building Block in Organic Synthesis

3,5-Difluoropyridin-4-amine serves as a valuable building block in organic synthesis. smolecule.com Its difluorinated pyridine (B92270) core is a desirable motif in the design of novel compounds. The reactive amino group provides a convenient point of attachment for building larger, more complex molecules. For instance, it can be used in the synthesis of more elaborate heterocyclic systems or as a key intermediate in multi-step synthetic sequences. smolecule.com

Role as a Fragment in Medicinal Chemistry

In medicinal chemistry, small, fluorinated heterocyclic fragments are of great interest for fragment-based drug discovery. The this compound scaffold can be incorporated into larger molecules to improve their pharmacological properties. cymitquimica.com The fluorine atoms can enhance binding affinity to biological targets, improve metabolic stability, and modulate lipophilicity. mdpi.comcymitquimica.com While specific applications are not extensively documented, compounds with similar structures are investigated for a range of potential biological activities. smolecule.com

Established Synthetic Pathways to this compound

Several methodologies have been established for the synthesis of this compound and its structural analogs. These pathways often involve the manipulation of highly fluorinated or otherwise activated pyridine rings to introduce the required amino group at the C4 position.

Amination of Fluorinated Pyridine Precursors

A primary strategy for synthesizing aminopyridines involves the direct amination of precursors that are already halogenated. The presence of electron-withdrawing groups like fluorine atoms activates the pyridine ring, making it susceptible to nucleophilic attack by ammonia (B1221849) or other aminating agents.

A well-documented route for producing related compounds involves the reaction of a polyhalogenated pyridine with ammonia. For instance, the synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine (B42884) is achieved through the amination of 3,5-Dichloro-2,4,6-trifluoropyridine (TFP). In this type of reaction, TFP is treated with aqueous ammonia, where the amino group selectively displaces the fluorine atom at the C4 position due to its higher reactivity compared to the fluorine atoms at C2 and C6.

The reaction is typically performed under controlled temperature and pressure to achieve optimal yields. Solvents such as N-methylpyrrolidone (NMP) are often used due to their ability to dissolve both the TFP substrate and ammonia, facilitating the reaction.

Table 1: Optimized Conditions for Amination of TFP

| Parameter | Condition | Purity of Resulting Aminopyridine |

|---|---|---|

| Temperature | 80°C | 83.5% |

| Reaction Time | 30 minutes | ≥98.6% (after purification) |

This table presents data for the synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine, a structurally similar compound, illustrating a typical amination process.

Microwave-assisted synthesis has become a valuable technique for accelerating chemical reactions, including the preparation of fluorinated pyridines. rsc.org This method offers significant advantages over conventional heating by dramatically reducing reaction times and often improving yields and product selectivity. rsc.org Microwave irradiation is believed to facilitate the polarization of substrates, thereby promoting the reaction. For the synthesis of aminopyridines, microwave heating can enable the rapid displacement of para-fluorine groups by amines. This approach is noted for being cleaner and more specific than traditional thermal methods. rsc.org

Table 2: Comparison of Microwave vs. Conventional Heating for Fluorinated Pyridine Synthesis

| Parameter | Conventional Heating | Microwave Heating |

|---|---|---|

| Fluoride Incorporation | <85% | >95% |

| Reaction Time | 20 minutes | 2 minutes |

This table is based on data for the synthesis of terminally fluorinated compounds, demonstrating the efficiency of microwave assistance. rsc.org

Derivatization from 3,5-Difluoropyridine (B1298662) N-Oxide Intermediates

An alternative synthetic route proceeds through a pyridine N-oxide intermediate. The N-oxide group alters the electronic properties of the pyridine ring, activating it for different types of transformations. For example, 3,5-difluoropyridine can first be oxidized to 3,5-difluoropyridine N-oxide. psu.edu This intermediate can then undergo electrophilic nitration, which preferentially occurs at the 4-position to yield 3,5-difluoro-4-nitropyridine (B13360899) N-oxide. psu.edu

The presence of the nitro group and the N-oxide functionality makes the ring highly susceptible to nucleophilic substitution. Subsequent treatment with ammonia can displace a fluorine atom to introduce an amino group. psu.edu Finally, reduction of the nitro group and the N-oxide is required to yield the target this compound. nih.gov A common method for this final step is catalytic hydrogenation. nih.gov This multi-step strategy demonstrates the synthetic utility of N-oxide intermediates in achieving specific substitution patterns on the pyridine ring. psu.edu

Advanced Chemical Reactivity and Transformation Studies

The chemical behavior of this compound is defined by the interplay of its functional groups: the electron-rich amino group and the electron-withdrawing fluorine atoms on the pyridine ring. This unique electronic arrangement makes it a versatile building block for further chemical synthesis. cymitquimica.com

The amino group can undergo reactions such as oxidation to form nitro derivatives. evitachem.com Conversely, the fluorine atoms on the pyridine ring are susceptible to nucleophilic substitution, allowing them to be replaced by other functional groups, such as alkoxides. smolecule.com This reactivity allows for the creation of a wide range of substituted pyridine derivatives. The presence of the fluorine atoms can also enhance the stability and lipophilicity of resulting molecules, which can be advantageous in various applications. cymitquimica.com

Nucleophilic Substitution Reactions involving Halogen and Amine Moieties

The fluorine atoms on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for introducing various functional groups. The reactivity of the halogen atoms is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the other fluorine atom.

Formation of Symmetrical and Unsymmetrical Derivatives through Amine Reactions

The amino group of this compound can react with various electrophiles to form a diverse array of derivatives. For instance, reactions with acyl chlorides or anhydrides yield amides, while reactions with alkyl halides can produce secondary and tertiary amines. These reactions allow for the synthesis of both symmetrical and unsymmetrical derivatives, depending on the nature of the reacting partner. The formation of such derivatives is crucial in the development of new compounds with specific biological activities. For example, the reaction with (3R, 5S)-3,5-bis(tert-butoxycarbonylamino)-piperidine can be carried out in various solvents like acetonitrile, THF, or DMF, often in the presence of a base such as diisopropylethylamine or potassium carbonate. google.com

Regioselective Substitution Mechanisms

In polyhalogenated pyridines, the position of nucleophilic attack is influenced by both electronic and steric factors. For pyridine derivatives, the 4-position is often kinetically favored for substitution due to reduced steric hindrance compared to the 2- and 6-positions. smolecule.com The mechanism of nucleophilic aromatic substitution typically involves the formation of a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. In the case of 3,5-difluoropyridines, the fluorine atoms strongly activate the ring towards nucleophilic attack. While the fluorine at the 3-position can be displaced, the mobility of a leaving group is generally in the order of F > NO2 > Cl in highly reactive systems. psu.edu

Oxidation and Reduction Chemistry of the Pyridine Ring and Amino Group

The pyridine ring and the amino group of this compound can undergo both oxidation and reduction reactions, leading to a variety of functionalized products.

The amino group can be oxidized to a nitro group using common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide. evitachem.comsmolecule.com Conversely, the nitro group in related compounds like 3,5-difluoro-4-nitropyridine can be reduced to an amino group using agents such as hydrogen gas with a catalyst. The pyridine ring itself can be oxidized to form a pyridine N-oxide. smolecule.compsu.edu This transformation activates the pyridine ring for further reactions, such as electrophilic nitration at the 4-position. psu.edu

Reduction of the pyridine ring is also possible. For instance, catalytic hydrogenation using Raney nickel can convert the amine to a pyridine derivative while keeping the fluorine substituents intact under optimized conditions. More powerful reducing agents like lithium aluminum hydride can also be employed for reduction processes. evitachem.com

| Reaction Type | Reagent(s) | Product Type |

| Oxidation of Amino Group | Potassium permanganate, Hydrogen peroxide | Nitro derivative |

| Reduction of Nitro Group | Hydrogen gas with catalyst | Amino derivative |

| Oxidation of Pyridine Ring | Hydrogen peroxide | Pyridine N-oxide |

| Reduction of Pyridine Ring | Raney nickel, Lithium aluminum hydride | Pyridine derivative |

Cross-Coupling Methodologies and Catalytic Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they have been successfully applied to functionalize pyridine derivatives.

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed amination, such as the Buchwald-Hartwig amination, provides a versatile method for forming C-N bonds. This reaction allows for the coupling of aryl halides with amines. For instance, a catalyst system of Pd(OAc)₂ with a ligand like XPhos can be used to couple this compound with aryl halides, leading to the synthesis of more complex polyfunctionalized pyridines. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. sigmaaldrich.com

Suzuki, Stille, and Heck Coupling Applications

The Suzuki, Stille, and Heck reactions are fundamental palladium-catalyzed cross-coupling reactions for forming C-C bonds. researchgate.netmasterorganicchemistry.commdpi.com

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with a halide. For pyridine derivatives, this typically involves reacting a halopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov This method is widely used to synthesize biaryl compounds.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. It is a versatile method that can tolerate a wide range of functional groups.

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. researchgate.netmasterorganicchemistry.com

These cross-coupling reactions provide efficient routes to a wide variety of substituted pyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Palladium-Catalyzed Amination | Aryl halide | Amine | Pd(OAc)₂ / XPhos | Arylamine |

| Suzuki Coupling | Halopyridine | Boronic acid/ester | Pd(PPh₃)₄ / Base | Biaryl |

| Stille Coupling | Organotin compound | Organic halide | Palladium catalyst | Substituted aromatic |

| Heck Coupling | Unsaturated halide | Alkene | Palladium catalyst | Substituted alkene |

Q & A

Q. How can the chemical structure of 3,5-Difluoropyridin-4-amine be confirmed experimentally?

To confirm the structure, use nuclear magnetic resonance (NMR) spectroscopy to analyze proton and fluorine environments, complemented by X-ray crystallography for absolute stereochemical determination. High-resolution mass spectrometry (HRMS) validates the molecular formula, while infrared (IR) spectroscopy identifies functional groups like the amine and fluorinated pyridine ring .

Q. What are the recommended methods for synthesizing this compound in a laboratory setting?

A common route involves nucleophilic substitution of pentafluoropyridine with sodium azide under controlled conditions (60–80°C, inert atmosphere), followed by reduction to introduce the amine group. The methyl group is introduced via alkylation or cross-coupling reactions. Purification is achieved through column chromatography or recrystallization .

Q. What analytical techniques are most effective for assessing the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold), differential scanning calorimetry (DSC) for melting point consistency (159–161°C), and NMR to confirm fluorine substitution patterns. Elemental analysis ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in nucleophilic substitution reactions?

Yield optimization requires tuning reaction parameters:

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity.

- Temperature : Maintain 70–80°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility.

- Mole Ratios : Excess nucleophile (1.5–2 eq) drives completion. Post-reaction quenching with ice water minimizes degradation .

Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound?

- Reproducibility Checks : Replicate studies under identical conditions (pH, temperature, cell lines).

- Meta-Analysis : Systematically compare datasets using tools like the Cochrane Handbook to identify confounding variables (e.g., impurity levels, solvent effects).

- Mechanistic Studies : Use knockout models or isotopic labeling to isolate target interactions .

Q. How should stability studies be designed to evaluate this compound under varying environmental conditions?

Conduct accelerated stability testing:

Q. What role does this compound play in organometallic coupling reactions, and how can its efficacy be quantified?

The compound acts as a ligand in Suzuki-Miyaura coupling due to its electron-withdrawing fluorine atoms, which stabilize palladium complexes. Efficacy is quantified by turnover number (TON) and yield of biaryl products. Use NMR to monitor Pd-ligand coordination .

Q. How can computational models predict the pharmacokinetic properties of this compound derivatives?

Molecular docking (AutoDock Vina) identifies binding affinities to targets like cytochrome P450 enzymes. Quantitative structure-activity relationship (QSAR) models correlate logP and polar surface area with bioavailability. ADMET predictors (e.g., SwissADME) estimate metabolic stability .

Q. What experimental approaches are critical for evaluating the biological activity of this compound in vitro?

- Cytotoxicity Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa).

- Enzyme Inhibition : Measure IC values against kinases or phosphatases via fluorescence polarization.

- Protein Binding : Use surface plasmon resonance (SPR) to quantify interaction kinetics with serum albumin .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.